

# synonyms for 4-[(2-Cyanoethyl)methylamino]benzaldehyde like Forosone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
|                | 4-[(2-Cyanoethyl)methylamino]benzaldehyde |
| Compound Name: | Cyanoethyl)methylamino]benzaldehyde       |
| Cat. No.:      | B1345214                                  |

[Get Quote](#)

An In-depth Technical Guide to **4-[(2-Cyanoethyl)methylamino]benzaldehyde** and Its Chemical Analogs

**Abstract:** This technical guide provides a comprehensive overview of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** (CAS No. 94-21-3), a key organic intermediate primarily utilized in the synthesis of cationic dyes. This document details the compound's chemical identity, nomenclature, and physicochemical properties. It further explores representative synthesis and analytical quality control methodologies, offering insights into the chemical principles that govern these processes. Safety, handling, and applications are also discussed to provide a complete profile for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. A clarification regarding the term "Forosone" is also provided, concluding that it is not a recognized synonym for this compound in standard chemical literature.

## Chemical Identity and Nomenclature

**4-[(2-Cyanoethyl)methylamino]benzaldehyde** is an aromatic aldehyde containing a tertiary amine and a nitrile functional group. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 94-21-3.[\[1\]](#)[\[2\]](#)

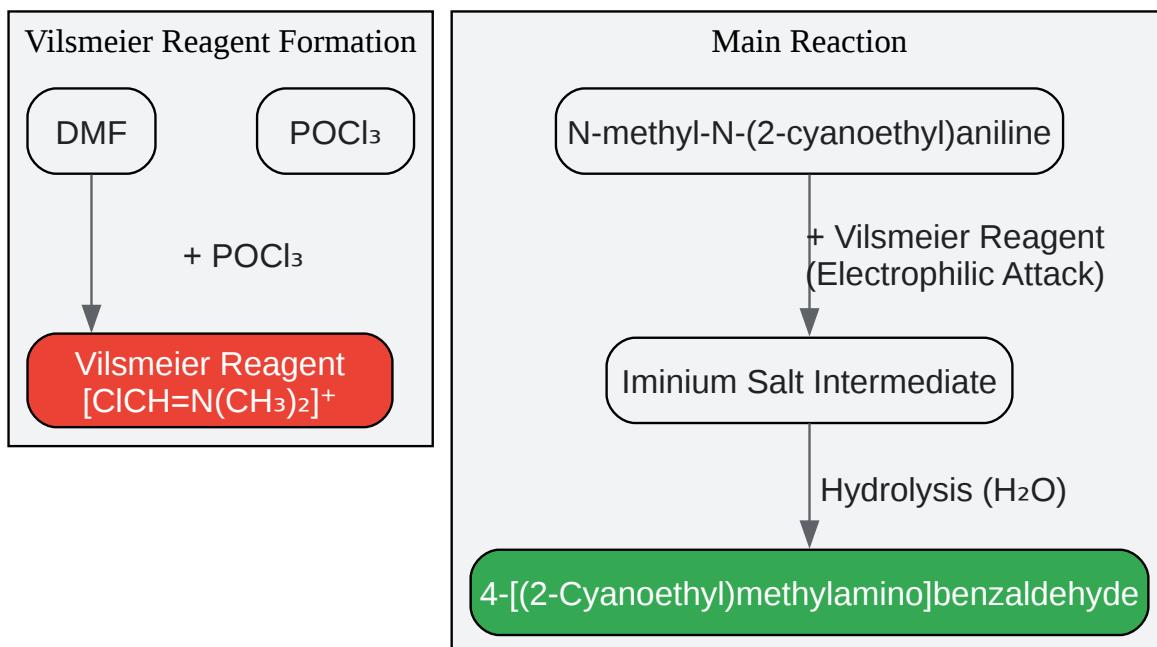
While the name "Forosone" was specified for this topic, extensive searches across chemical databases and scientific literature did not identify it as a synonym for CAS No. 94-21-3. It is likely a proprietary trade name, a historical designation not in common use, or a misnomer. Other compounds with phonetically similar names, such as Fluoresone (a sulfonamide) or the drug Fluticasone Furoate, are chemically distinct and unrelated.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The compound is known by several systematic and common names, which are crucial for comprehensive literature and patent searches.

| Nomenclature Type | Name                                           | Source                                                      |
|-------------------|------------------------------------------------|-------------------------------------------------------------|
| CAS Name          | Benzaldehyde, 4-[(2-cyanoethyl)methylamino]-   | N/A                                                         |
| IUPAC Name        | 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde    | N/A                                                         |
| Common Synonym    | 3-[(4-Formylphenyl)methylamino]propiononitrile | <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Common Synonym    | 4-[N-Methyl-N-(2-cyanoethyl)amino]benzaldehyde | <a href="#">[6]</a>                                         |
| Common Synonym    | N-Cyanoethyl-N-methyl-4-aminobenzaldehyde      | <a href="#">[8]</a>                                         |
| CAS Registry No.  | 94-21-3                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a> |
| EC Number         | 202-315-0                                      | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| MDL Number        | MFCD00021067                                   | <a href="#">[2]</a>                                         |

## Physicochemical and Spectral Properties

Understanding the physicochemical properties of a compound is fundamental for its application in synthesis, purification, and formulation.


| Property          | Value                                            | Source    |
|-------------------|--------------------------------------------------|-----------|
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O | [1][9]    |
| Molecular Weight  | 188.23 g/mol                                     | [1][2][9] |
| Appearance        | White to yellow crystalline powder/solid         | [10]      |
| Melting Point     | 70-74 °C (lit.)                                  | [2][5][6] |
| Boiling Point     | 387.1±27.0 °C (Predicted)                        | [6]       |
| Density           | 1.137±0.06 g/cm <sup>3</sup> (Predicted)         | [6]       |
| SMILES String     | CN(CCC#N)c1ccc(C=O)cc1                           | [2][11]   |
| InChI Key         | DNRTTXXWWAKULZ-UHFFFAOYSA-N                      | [2][5]    |

While a publicly available, peer-reviewed NMR spectrum for this specific compound is not available, the expected spectral features can be inferred from its structure. In <sup>1</sup>H NMR, one would anticipate signals corresponding to the aldehydic proton (~9.7-10.0 ppm), aromatic protons on the disubstituted ring (~6.7-7.8 ppm), the N-methyl protons (~3.0 ppm), and two methylene groups of the cyanoethyl chain (~2.7-3.8 ppm).[11]

## Representative Synthesis Pathway: Vilsmeier-Haack Reaction

While multiple synthetic routes may exist, a common and industrially scalable method for producing aromatic aldehydes like the target compound is the Vilsmeier-Haack reaction. This reaction formylates an electron-rich aromatic ring. The starting material would be N-methyl-N-(2-cyanoethyl)aniline.

**Reaction Principle:** The Vilsmeier reagent, a chloroiminium salt, is formed *in situ* from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl<sub>3</sub>). This electrophilic reagent then attacks the electron-rich aromatic ring of the aniline derivative, which is activated by the tertiary amine substituent. A subsequent hydrolysis step introduces the aldehyde's oxygen atom and liberates the desired product.



[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis workflow.

## Step-by-Step Methodology (Conceptual)

- Reagent Formation: N,N-Dimethylformamide (DMF) is cooled in an inert atmosphere, and phosphorus oxychloride ( $\text{POCl}_3$ ) is added dropwise, maintaining a low temperature to form the Vilsmeier reagent.
- Electrophilic Addition: The starting material, N-methyl-N-(2-cyanoethyl)aniline, is dissolved in a suitable solvent and added slowly to the pre-formed Vilsmeier reagent. The reaction is stirred, often with gentle heating, to drive the formylation to completion.
- Hydrolysis: The reaction mixture is quenched by pouring it into a mixture of ice and water, followed by basification (e.g., with sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.
- Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g.,

$\text{Na}_2\text{SO}_4$ ), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final crystalline solid.

This method is advantageous due to the relatively inexpensive and available reagents and its high regioselectivity for formylating the para position of the activated aniline ring.

## Applications in Research and Development

The primary and most well-documented application of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is as a crucial intermediate in dye synthesis.<sup>[1]</sup>

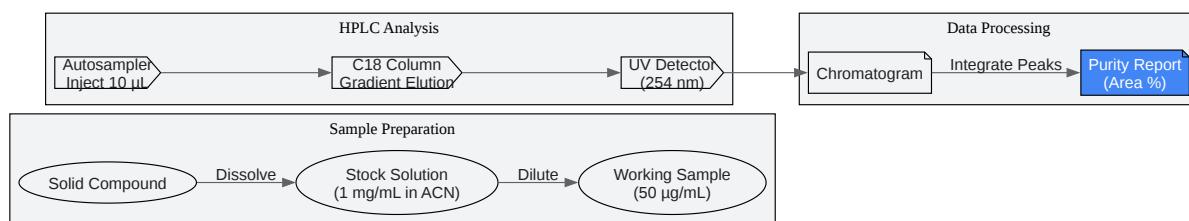
- **Cationic Dyes:** It serves as a precursor or "coupler" component in the manufacturing of specific cationic (basic) dyes. The aldehyde group provides a reactive site for condensation reactions with other aromatic compounds (e.g., active methylene compounds) to form the extended conjugated systems responsible for the dye's color.
- **Organic Synthesis Building Block:** The molecule possesses three distinct functional groups (aldehyde, tertiary amine, nitrile), making it a versatile building block for more complex molecules in medicinal chemistry or materials science. The aldehyde can be converted into other functionalities (e.g., alcohols, carboxylic acids, imines), while the nitrile can be hydrolyzed or reduced.

While not directly a pharmaceutical agent, its role as a starting material or intermediate makes it relevant to drug development professionals who may be synthesizing novel heterocyclic compounds or complex molecular scaffolds.

## Quality Control and Analytical Protocols

Ensuring the purity and identity of a chemical intermediate is critical for the success of subsequent synthetic steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for this purpose.

## Protocol: Purity Determination by RP-HPLC


This protocol is a representative method for analyzing substituted benzaldehydes and should be optimized for specific instrumentation.<sup>[7]</sup>

- Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size), and an autosampler.
- Mobile Phase Preparation:
  - Solvent A: Deionized Water with 0.1% Formic Acid (or Acetic Acid).
  - Solvent B: Acetonitrile with 0.1% Formic Acid (or Acetic Acid).
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 254 nm (or the compound's  $\lambda_{max}$  if determined).
  - Column Temperature: 30 °C.
  - Injection Volume: 10  $\mu$ L.
  - Gradient Program: A linear gradient from 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Sample Preparation:
  - Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
  - Dilute this stock solution to a working concentration of ~50  $\mu$ g/mL using a 50:50 mixture of Solvent A and Solvent B.
- Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Identity can be confirmed by comparing the retention time to that of a certified reference standard.

#### Rationale for Choices:

- C18 Column: Provides excellent hydrophobic retention for aromatic compounds.

- Acidified Mobile Phase: Improves peak shape for the amine-containing compound by suppressing the ionization of residual silanols on the stationary phase.
- Gradient Elution: Ensures that impurities with a wide range of polarities are eluted and resolved from the main peak.



[Click to download full resolution via product page](#)

Caption: General workflow for HPLC purity analysis.

## Safety and Handling

**4-[(2-Cyanoethyl)methylamino]benzaldehyde** is classified as harmful and an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

- Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Respiratory system).[3][11]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- Storage: Keep in a dark place under an inert atmosphere, preferably refrigerated at 2-8°C.[6]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid dust formation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 4- (2-Cyanoethyl)methylamino benzaldehyde 98 94-21-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluoresone | C8H9FO2S | CID 71814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 4-[(2-Cyanoethyl)methylamino]benzaldehyde, CasNo.94-21-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 11. rsc.org [rsc.org]

- To cite this document: BenchChem. [synonyms for 4-[(2-Cyanoethyl)methylamino]benzaldehyde like Forosone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345214#synonyms-for-4-2-cyanoethyl-methylamino-benzaldehyde-like-forosone>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)